molecular formula C9H10FNO2 B2587112 3-(6-Fluoropyridin-2-yl)oxolan-3-ol CAS No. 2490404-53-8

3-(6-Fluoropyridin-2-yl)oxolan-3-ol

Cat. No.: B2587112
CAS No.: 2490404-53-8
M. Wt: 183.182
InChI Key: HASHLKITIYXHLK-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridin-2-yl)oxolan-3-ol is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound features a fluoropyridine moiety attached to an oxolane ring, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoropyridin-2-yl)oxolan-3-ol typically involves the reaction of 6-fluoropyridine with an oxolane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxolane, followed by nucleophilic substitution with 6-fluoropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoropyridin-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(6-Fluoropyridin-2-yl)oxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Fluoropyridin-2-yl)oxolan-3-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in π-π interactions and hydrogen bonding, while the oxolane ring provides additional sites for binding and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloropyridin-2-yl)oxolan-3-ol
  • 3-(6-Bromopyridin-2-yl)oxolan-3-ol
  • 3-(6-Methylpyridin-2-yl)oxolan-3-ol

Uniqueness

3-(6-Fluoropyridin-2-yl)oxolan-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity, stability, and interaction with biological targets, making it particularly valuable in various research applications .

Properties

IUPAC Name

3-(6-fluoropyridin-2-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-3-1-2-7(11-8)9(12)4-5-13-6-9/h1-3,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASHLKITIYXHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=NC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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